1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole
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Overview
Description
1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .
Mode of Action
The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, has been found to enhance anticancer activity . Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increase anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . They are structurally similar to the nucleotides found in the human body, which allows them to interact with the biopolymers of living systems .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exhibit significant bioactivity against various cancer cell lines .
Action Environment
The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the benzimidazole derivative and the presence of certain functional groups .
Cellular Effects
While specific cellular effects of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole are not yet fully known, benzimidazole derivatives have been studied for their potential anticancer properties . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Benzimidazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
Benzimidazole derivatives can be directed to specific compartments or organelles based on their structure and any targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzyl chloride to form 1-benzylbenzimidazole. This intermediate is then reacted with naphthalen-2-yloxymethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells by targeting specific molecular pathways
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Benzylbenzimidazole: Similar in structure but lacks the naphthalen-2-yloxymethyl group, which may result in different biological activities.
1-Benzyl-2-methylbenzimidazole: Contains a methyl group instead of the naphthalen-2-yloxymethyl group, leading to variations in its chemical and biological properties.
1-Benzyl-2-(phenoxymethyl)benzimidazole: Features a phenoxymethyl group instead of the naphthalen-2-yloxymethyl group, which can affect its reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c1-2-8-19(9-3-1)17-27-24-13-7-6-12-23(24)26-25(27)18-28-22-15-14-20-10-4-5-11-21(20)16-22/h1-16H,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVWRRIHYTOMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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